molecular formula C16H13BrO3 B12608896 1-(4-Bromophenyl)-1-oxopropan-2-yl benzoate

1-(4-Bromophenyl)-1-oxopropan-2-yl benzoate

Katalognummer: B12608896
Molekulargewicht: 333.18 g/mol
InChI-Schlüssel: YSYBRKXEQUSBSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Bromophenyl)-1-oxopropan-2-yl benzoate is an organic compound that features a bromophenyl group and a benzoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(4-Bromophenyl)-1-oxopropan-2-yl benzoate can be synthesized through a multi-step process involving the reaction of 4-bromophenylacetic acid with benzoic acid derivatives. One common method involves the esterification of 4-bromophenylacetic acid with benzoic acid in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction typically requires refluxing the mixture in an organic solvent like toluene or ethanol to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Bromophenyl)-1-oxopropan-2-yl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted phenyl derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

Wirkmechanismus

The mechanism of action of 1-(4-Bromophenyl)-1-oxopropan-2-yl benzoate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes and receptors, leading to various biological effects. The ester group can undergo hydrolysis, releasing active metabolites that exert their effects on cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(4-Bromophenyl)-1-oxopropan-2-yl benzoate is unique due to the combination of the bromophenyl group and the benzoate ester, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C16H13BrO3

Molekulargewicht

333.18 g/mol

IUPAC-Name

[1-(4-bromophenyl)-1-oxopropan-2-yl] benzoate

InChI

InChI=1S/C16H13BrO3/c1-11(15(18)12-7-9-14(17)10-8-12)20-16(19)13-5-3-2-4-6-13/h2-11H,1H3

InChI-Schlüssel

YSYBRKXEQUSBSL-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)C1=CC=C(C=C1)Br)OC(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.